molecular formula C18H16ClNO2S B7518774 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B7518774
M. Wt: 345.8 g/mol
InChI Key: UXEYOFSTYHTJQD-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a unique structure that combines a chlorinated aromatic ring with a naphthalene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves the sulfonation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with naphthalen-1-amine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction Reactions: Products include the corresponding amine derivatives.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. In the case of its antibacterial activity, the compound can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethylbenzenesulfonamide: Lacks the naphthalene moiety, making it less complex and potentially less active in certain applications.

    N-(naphthalen-1-yl)benzenesulfonamide: Lacks the chlorine and methyl groups, which may affect its reactivity and biological activity.

Uniqueness

4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEYOFSTYHTJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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